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Compound of Interest

Compound Name: 1,2-Benzisothiazol-5-amine

Cat. No.: B1266306

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 1,2-Benzisothiazol-5-amine. Due to the limited availability of published experimental
spectra for this specific compound, this guide presents predicted data based on the analysis of
structurally similar compounds and established spectroscopic principles. Detailed, generalized
experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data are also included.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1,2-Benzisothiazol-5-
amine. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~85-9.0 Singlet H3
~7.8-8.2 Doublet ~8.0-9.0 H7
~72-75 Doublet of doublets ~8.0-9.0,~2.0-3.0 H6
~70-72 Doublet ~2.0-30 H4
~35-45 Broad Singlet -NH:z

Solvent: CDCIs or DMSO-de. The chemical shift of the amine protons (-NH2) is highly

dependent on solvent and concentration.

. i 13

Chemical Shift (6, ppm) Assignment
~ 150 - 155 C7a
~145-150 C5
~130-135 C3a
~125-130 C3
~120-125 Cc7
~115-120 C6
~110-115 C4

Solvent: CDClz or DMSO-de.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Frequency (cm™?) Intensity Assignment

) Asymmetric N-H stretch
3400 - 3500 Medium, Sharp

(amine)
3300 - 3400 Medium, Sharp Symmetric N-H stretch (amine)
3000 - 3100 Medium Aromatic C-H stretch
1600 - 1650 Strong N-H bend (amine)
1550 - 1600 Medium to Strong C=C aromatic ring stretch
1450 - 1550 Medium to Strong C=C aromatic ring stretch
1250 - 1350 Strong Aromatic C-N stretch
800 - 900 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity Assighment

150 High [M]* (Molecular lon)
123 Medium [M - HCNJ*

106 Medium [M-CS]*

79 Medium [CeHs]*

lonization Method: Electron lonization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific
parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1,2-Benzisothiazol-5-amine in approximately 0.6-
0.7 mL of a suitable deuterated solvent (e.g., CDCIz or DMSO-ds) in a clean, dry 5 mm NMR
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tube. Ensure the sample is fully dissolved.

 Instrumentation: The data should be acquired on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse width of 30-45 degrees, relaxation
delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-220 ppm, pulse width of 30-45 degrees,
relaxation delay of 2-5 seconds. A larger number of scans will be required compared to *H
NMR.

o Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction. Chemical shifts should be referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Grind a small amount of 1,2-Benzisothiazol-5-amine with
anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

o Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1266306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Co-add multiple scans to
improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like this, direct insertion probe or gas chromatography-mass
spectrometry (GC-MS) would be suitable.

« lonization: Use Electron lonization (EI) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound
(e.g., m/z 40-200).

o Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are
recorded.

» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis
of chemical compounds.
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Workflow for Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Benzisothiazol-5-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266306#spectroscopic-data-nmr-ir-mass-spec-of-1-
2-benzisothiazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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